molecular formula C18H22N2O2 B5317997 1-(2-Ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)urea

1-(2-Ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)urea

Cat. No.: B5317997
M. Wt: 298.4 g/mol
InChI Key: JKQARNSGTNAJAQ-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings substituted with ethoxy and ethyl groups, respectively

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-14-10-8-9-13(3)17(14)20-18(21)19-15-11-6-7-12-16(15)22-5-2/h6-12H,4-5H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQARNSGTNAJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)NC2=CC=CC=C2OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)urea typically involves the reaction of 2-ethoxyphenyl isocyanate with 2-ethyl-6-methylaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)urea can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-3-(2-ethyl-6-methylphenyl)urea: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-(2-Ethoxyphenyl)-3-(2-methylphenyl)urea: This compound lacks the ethyl group on the second aromatic ring, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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